molecular formula C12H10FN B1350581 2-fluoro-N-phenylaniline CAS No. 328-20-1

2-fluoro-N-phenylaniline

Cat. No.: B1350581
CAS No.: 328-20-1
M. Wt: 187.21 g/mol
InChI Key: VMEVTYCKTNNHIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-fluoro-N-phenylaniline is an organic compound with the molecular formula C12H10FN. It is a derivative of aniline, where one of the hydrogen atoms on the benzene ring is replaced by a fluorine atom.

Biochemical Analysis

Biochemical Properties

2-fluoro-N-phenylaniline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes and proteins, influencing their activity and function. For instance, this compound can act as an inhibitor for certain enzymes, thereby modulating biochemical pathways. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to changes in the enzyme’s conformation and activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, it can affect cell signaling pathways by interacting with key signaling molecules, thereby modulating cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, such as enzymes and receptors. This binding can lead to either inhibition or activation of the target biomolecule, depending on the nature of the interaction. For example, this compound can inhibit enzyme activity by binding to the enzyme’s active site, preventing substrate binding and subsequent catalysis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects, including toxicity and organ damage. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are observed. These studies highlight the importance of dosage optimization in the use of this compound for therapeutic or research purposes .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It can be metabolized through pathways involving hydroxylation, leading to the formation of hydroxylated metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of this compound in specific cellular compartments. For instance, this compound can be transported across cell membranes by specific transporters, allowing it to reach its target sites within the cell .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It has been observed to localize in various cellular compartments, including the cytoplasm and nucleus. The localization of this compound is often directed by targeting signals or post-translational modifications that guide it to specific organelles. This subcellular distribution is essential for its interaction with target biomolecules and subsequent biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-fluoro-N-phenylaniline can be synthesized through several methods. One common approach involves the reaction of 2-fluoroaniline with phenylboronic acid in the presence of a palladium catalyst, such as palladium acetate, and a base like potassium carbonate. The reaction is typically carried out in a solvent like toluene at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-phenylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce the corresponding amine .

Scientific Research Applications

2-fluoro-N-phenylaniline has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-phenylaniline
  • 2-bromo-N-phenylaniline
  • 2-iodo-N-phenylaniline

Uniqueness

Compared to its halogenated analogs, 2-fluoro-N-phenylaniline exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size influence the compound’s reactivity, stability, and interaction with biological targets. These characteristics make it a valuable compound in various applications .

Properties

IUPAC Name

2-fluoro-N-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMEVTYCKTNNHIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40379045
Record name 2-Fluorodiphenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

328-20-1
Record name 2-Fluorodiphenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluorodiphenylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A reaction vessel was charged with iodobenzene (1.42 g, 7 mmol), palladium(II) acetate (0.079 g, 0.35 mmol), 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (0.217 g, 0.35 mmol), cesium carbonate (6.8 g, 21 mmol), 2-fluoroaniline (0.777 g, 7 mmol) in anhydrous toluene (18 mL). Under a nitrogen atmosphere, the mixture was heated at 115° C. for 24 hours. The cooled mixture was diluted with water and ether. The organic layer was isolated, washed with saturated aqueous sodium chloride, dried (anhydrous sodium sulfate), filtered, and concentrated to a residue. The crude product was purified by silica gel column chromatography (0-30% ethyl acetate in hexanes) to give the desired product as a clear oil (1.1 g, 81%). 1H NMR (CDCl3, 300 MHz) δ 7.36-7.29 (m, 3H), 7.20-7.14 (m, 3H), 7.09-7.00 (m, 2H), 6.88-6.85 (m, 1H), 5.82 (br s, 1H). ESI m/z: 188.2 (M+H).
Quantity
1.42 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
0.777 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
0.079 g
Type
catalyst
Reaction Step One
Quantity
0.217 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
81%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-fluoro-N-phenylaniline
Reactant of Route 2
Reactant of Route 2
2-fluoro-N-phenylaniline
Reactant of Route 3
Reactant of Route 3
2-fluoro-N-phenylaniline
Reactant of Route 4
Reactant of Route 4
2-fluoro-N-phenylaniline
Reactant of Route 5
Reactant of Route 5
2-fluoro-N-phenylaniline
Reactant of Route 6
Reactant of Route 6
2-fluoro-N-phenylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.